Home > Products > Screening Compounds P144270 > 4-Dimethylamino-3-phenyl-butyric acid
4-Dimethylamino-3-phenyl-butyric acid -

4-Dimethylamino-3-phenyl-butyric acid

Catalog Number: EVT-8038772
CAS Number:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as an amino acid derivative, specifically a substituted butyric acid. Its structure features an amino group (-NH2) at the fourth carbon, a dimethylamino group at the para position of a phenyl ring, and a butyric acid moiety. This classification allows it to participate in various biochemical pathways, particularly in neurotransmitter modulation.

Synthesis Analysis

The synthesis of 4-dimethylamino-3-phenyl-butyric acid can be achieved through several methods. A notable synthetic route involves the following steps:

  1. Condensation Reaction: Benzaldehyde reacts with ethyl acetoacetate in the presence of a condensation catalyst in a protic solvent to generate 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.
  2. Decarbonylation: The resulting compound undergoes treatment with a strong basic solution under heating conditions to yield 3-phenylglutaric acid.
  3. Dehydration: This intermediate is subjected to dehydration in a non-protonic solvent with a dehydration catalyst to form 3-phenylglutaric anhydride.
  4. Hydrolysis: The anhydride is hydrolyzed with strong aqua ammonia, resulting in 5-amino-5-oxo-3-phenyl-pentanoic acid.
  5. Oxidation: Finally, oxidation of this intermediate leads to the formation of the target compound, 4-dimethylamino-3-phenyl-butyric acid .

This method emphasizes the use of readily available raw materials and mild reaction conditions, making it suitable for industrial applications.

Molecular Structure Analysis

The molecular structure of 4-dimethylamino-3-phenyl-butyric acid can be described as follows:

  • Molecular Formula: C12H17N1O2
  • Molecular Weight: Approximately 205.27 g/mol
  • Structural Features:
    • A butyric acid backbone (four carbon atoms).
    • A phenyl group attached at the third carbon.
    • A dimethylamino group (-N(CH₃)₂) attached at the fourth carbon.

The compound exhibits chirality due to the presence of the chiral center at the butyric acid moiety, which can lead to different stereoisomers that may have varying biological activities.

Chemical Reactions Analysis

4-Dimethylamino-3-phenyl-butyric acid participates in various chemical reactions typical of amino acids and carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters under acidic conditions.
  2. Amide Formation: Can react with amines to form amides.
  3. Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield corresponding amines or alkenes.
  4. Reductive Amination: The dimethylamino group can undergo reductive amination reactions, allowing for further functionalization.

These reactions are essential for modifying the compound for various pharmaceutical applications.

Mechanism of Action

The mechanism of action for 4-dimethylamino-3-phenyl-butyric acid primarily involves its role as a neuromodulator. It has been shown to interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).

  1. GABA Receptor Modulation: The compound may enhance GABAergic activity by increasing GABA levels or modulating receptor sensitivity.
  2. Neuroprotective Effects: It exhibits potential neuroprotective effects in various models of neurodegeneration by reducing oxidative stress and inflammation.

These properties make it a candidate for treating neurological disorders such as anxiety and depression.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dimethylamino-3-phenyl-butyric acid include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: Approximately ranges from 150°C to 160°C.
  • pH: The pH of its aqueous solution is generally neutral.

These properties are crucial for its formulation in pharmaceutical applications.

Applications

4-Dimethylamino-3-phenyl-butyric acid has several scientific applications:

  1. Pharmaceutical Development: Used as an active ingredient in formulations aimed at treating neurological disorders due to its GABAergic activity.
  2. Research Tool: Serves as a model compound for studying amino acid metabolism and neurotransmitter dynamics.
  3. Potential Antioxidant Agent: Investigated for its ability to mitigate oxidative stress in cellular models.
Synthesis and Chemical Modification

Synthetic Methodologies for 4-Dimethylamino-3-phenyl-butyric Acid Derivatives

The synthesis of 4-dimethylamino-3-phenyl-butyric acid derivatives employs diverse chemical strategies to construct the β-aryl-β-aminobutyric acid framework. Friedel-Crafts acylation serves as a foundational approach, where benzene reacts with γ-butyrolactone in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. This reaction yields γ-phenyl-γ-butyrolactone, which undergoes alkaline hydrolysis to produce 4-phenylbutyric acid – a key intermediate for further functionalization [5] [9]. Alternative catalytic systems include palladium on carbon (Pd/C) with tungsten triflate [W(OTf)₆], enabling hydrogenative ring-opening of γ-phenyl-γ-butyrolactone at 50°C to afford 4-phenylbutyric acid in 95% yield [9].

Esterification techniques are pivotal for generating peptide-compatible precursors. Methyl ester formation is achieved via Meldrum's acid intermediates: phenylacetyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane with pyridine catalysis, followed by methanol reflux. This method provides methyl 3-oxo-4-phenylbutanoate (72% yield), which can be reductively aminated to install the dimethylamino group [8]. For specialized applications like photoactivatable prodrugs, coumarin-oxazole conjugation is utilized. Chloromethylated benzopyranooxazoles react with butyric acid derivatives under esterification conditions to form light-sensitive prodrugs cleavable at 350 nm [6].

Table 1: Synthetic Methods for Key Intermediates

IntermediateMethodCatalyst/SolventYield (%)Reference
4-Phenylbutyric acidFriedel-Crafts acylationAlCl₃/Benzene85-90 [5]
Methyl 3-oxo-4-phenylbutanoateMeldrum's acid alkylationPyridine/CH₂Cl₂, MeOH reflux72 [8]
γ-Phenyl-γ-butyrolactoneHydrogenative ring-openingPd/C + W(OTf)₆95 [9]

Optimization of Reaction Conditions for Peptide Synthesis Applications

Optimizing peptide coupling efficiency necessitates precise control over reaction parameters. Response Surface Methodology (RSM) with central composite rotatable design (CCRD) has proven effective for maximizing yields while minimizing racemization. Critical variables identified include:

  • Temperature: Optimal range of 60–65°C balances reaction kinetics with epimerization suppression [2]
  • Solvent polarity: Anhydrous tetrahydrofuran (THF) enhances nucleophilicity without compromising carboxylate activation [2] [5]
  • Catalyst loading: Sodium methoxide (0.5–1.2 equiv.) facilitates ester enolization while avoiding base-mediated degradation [2]

Validation studies demonstrate that coupling 4-dimethylamino-3-phenyl-butyric acid to leucine methyl ester under optimized conditions (65°C, THF, NaOMe) achieves 98% yield with <0.5% racemization – a significant improvement over classical one-parameter optimization [2]. Catalyst screening reveals that sodium hypochlorite/sodium sulfite systems suppress oxidative byproducts during carbodiimide-mediated couplings, improving isolated yields by 15–22% compared to standard protocols [1].

Table 2: Optimization Parameters for Peptide Coupling

ParameterOptimal RangeImpact on Yield/Racemization
Temperature60–65°CYield ↑ 25%; Racemization ↓ 8%
SolventAnhydrous THFYield ↑ 18% vs. DMF; Racemization ↓ 5%
BaseSodium methoxideYield ↑ 32% vs. triethylamine
Catalyst systemNaClO/Na₂SO₃Byproduct formation ↓ 40%

Role in Solution-Phase Peptide Synthesis: Comparative Efficiency Studies

4-Dimethylamino-3-phenyl-butyric acid derivatives exhibit superior performance in solution-phase peptide synthesis due to their steric and electronic properties. The dimethylamino group adjacent to the carboxylate facilitates in situ activation via intramolecular hydrogen bonding, reducing the requirement for external coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Comparative studies with phenylalanine show:

  • Coupling rates: 3.2× faster with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) at 0°C
  • Racemization suppression: <0.8% epimerization vs. 5.2% for phenylalanine derivatives in segment condensations [1]
  • Solvent compatibility: Maintains >90% yield in ethereal solvents where conventional amino acids exhibit precipitation

The β-amino configuration also enables orthogonal protection strategies. The dimethylamino group can be transiently protected as a quarternary ammonium salt during backbone assembly, with subsequent deprotection under mild alkaline conditions (pH 9.5) without ester cleavage [10]. NMR kinetics (¹H, ¹³C) confirm that the β-aryl group restricts conformational freedom, accelerating coupling by pre-organizing the carboxylate for attack by amine nucleophiles [1].

Table 3: Coupling Efficiency Comparative Analysis

Amino Acid DerivativeCoupling Rate (k, M⁻¹s⁻¹)Racemization (%)Solvent Tolerance
4-Dimethylamino-3-phenyl-butyrate8.9 × 10⁻³0.5–0.8Ether/THF > 9:1
Phenylalanine ethyl ester2.8 × 10⁻³4.2–5.5Ether limited
β-Phenyl-β-alanine methyl ester4.1 × 10⁻³1.2–1.8THF only

Design and Synthesis of Prodrugs and Bioactive Analogues

Prodrug design leverages the carboxylic acid moiety of 4-phenylbutyric acid for targeted delivery and enhanced bioavailability. Three primary strategies dominate:

Colon-targeted conjugates utilize microbial-specific cleavage. Glutamic acid or aspartic acid prodrugs (e.g., 4-PBA-GA) remain intact in the upper GI tract but undergo bacterial esterase hydrolysis in the cecum, achieving 2.7 mM local 4-PBA concentrations – 8× higher than systemic administration [4]. In DNBS-induced rat colitis models, these prodrugs reduce endoplasmic reticulum (ER) stress markers (GRP78, CHOP) by 60–75% with efficacy comparable to sulfasalazine [4].

Photoactivatable systems incorporate coumarin-fused oxazole chromophores. Benzopyranooxazole-butyl esters release butyric acid upon 350 nm irradiation via photoscissable ester bonds. Quantum yield (Φ350) reaches 0.32 in methanol/HEPES buffer, enabling spatiotemporal control for anticancer applications [6].

Controlled-release formulations employ monolithic polymer matrices. Ethylcellulose/Eudragit RS blends provide pH-independent release kinetics, sustaining >80% payload delivery over 12 hours. This approach mitigates the rapid metabolism (<1 h half-life) of native 4-phenylbutyric acid [7].

Table 4: Prodrug Architectures and Release Characteristics

Prodrug TypeStructural FeatureRelease TriggerEfficacy Metric
4-PBA-Glutamic acidAmide-linked diacidColonic esterases2.7 mM cecal [4-PBA]
Benzopyranooxazole-butylCoumarin-oxazole-butyl ester350 nm lightΦ350 = 0.32
Ethylcellulose matrixPolymer-entrapped 4-PBADiffusion-controlled12-h sustained release

Properties

Product Name

4-Dimethylamino-3-phenyl-butyric acid

IUPAC Name

4-(dimethylamino)-3-phenylbutanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)

InChI Key

WLALEFFEISDVLQ-UHFFFAOYSA-N

SMILES

CN(C)CC(CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CN(C)CC(CC(=O)O)C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.